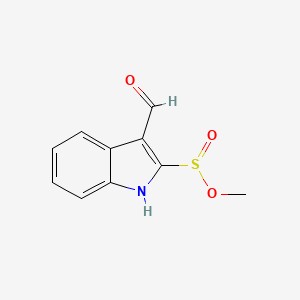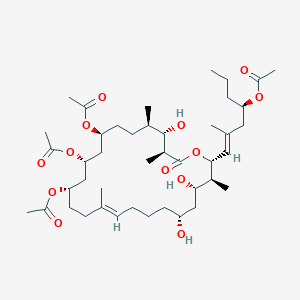
dolabelide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dolabelide C is a natural product found in Dolabella auricularia with data available.
Aplicaciones Científicas De Investigación
Synthesis and Building Block Formation
Dolabelide C, a cytotoxic marine macrolide, has garnered significant attention in the scientific community for its intricate structure and potential therapeutic properties. The first synthesis of dolabelide C was achieved using a phosphate tether-mediated approach, focusing on constructing major 1,3-anti-diol subunits through selective cleavage pathways, regioselective olefin reduction, and cross-metathesis. This phosphate-mediated process allowed for the production of copious amounts of major subunits, facilitating a detailed macrocyclization study to form the 24-membered macrolactone structure of dolabelide C (Hanson et al., 2011). Additionally, the construction of the C15-C30 subunit of dolabelide utilized a temporary phosphate tether, taking advantage of the orthogonal protecting- and leaving-group properties innate to phosphate esters. This process relied on selective terminal oxidation or a CM/selective hydrogenation sequence, depending on the route used, and required a highly regio- and diastereoselective cuprate addition to set the stereochemistry at C22 (Whitehead et al., 2008).
Stereocontrolled Synthesis
The stereocontrolled synthesis of different fragments of dolabelide has been a focal point in understanding its complex structure. The C(1)-C(13) segment of dolabelide B was efficiently constructed using BITIP catalyzed asymmetric methallylation, which established the C(7) stereocenter, and subsequent steps for the stereoselective installation of the C(9) and C(11) centers (Keck & Mclaws, 2005). Moreover, the synthesis of the C(15)-C(30) fragment of dolabelides A and B involved asymmetric silane alcoholysis and tandem silylformylation-crotylsilylation reactions to establish the 1,5-syn-diol of C(23)-C(27), demonstrating the flexibility and efficiency of this methodology (Schmidt et al., 2003).
Challenges and Optimization in Synthesis
The synthesis of dolabelide C also presented challenges, particularly in the cross-metathesis (CM) reaction for the formation of the C24-C25 trisubstituted olefin. A study revealed a significant difference in reactivity between the E and Z enone isomers in this reaction, highlighting the critical selection of the Z isomer of the starting enone for successful CM (Braun et al., 2011).
Propiedades
Nombre del producto |
dolabelide C |
|---|---|
Fórmula molecular |
C43H72O13 |
Peso molecular |
797 g/mol |
Nombre IUPAC |
[(3S,4S,5R,8S,10R,12S,15E,20R,22S,23S,24R)-10,12-diacetyloxy-24-[(E,4R)-4-acetyloxy-2-methylhept-1-enyl]-4,20,22-trihydroxy-3,5,15,23-tetramethyl-2-oxo-1-oxacyclotetracos-15-en-8-yl] acetate |
InChI |
InChI=1S/C43H72O13/c1-11-14-36(52-31(7)44)21-27(3)22-41-29(5)40(49)23-35(48)16-13-12-15-26(2)17-19-37(53-32(8)45)24-39(55-34(10)47)25-38(54-33(9)46)20-18-28(4)42(50)30(6)43(51)56-41/h15,22,28-30,35-42,48-50H,11-14,16-21,23-25H2,1-10H3/b26-15+,27-22+/t28-,29+,30+,35-,36-,37+,38+,39+,40+,41-,42+/m1/s1 |
Clave InChI |
YSRKJBBLDLGINZ-YRKRXSSCSA-N |
SMILES isomérico |
CCC[C@H](C/C(=C/[C@@H]1[C@H]([C@H](C[C@@H](CCC/C=C(/CC[C@@H](C[C@@H](C[C@H](CC[C@H]([C@@H]([C@@H](C(=O)O1)C)O)C)OC(=O)C)OC(=O)C)OC(=O)C)\C)O)O)C)/C)OC(=O)C |
SMILES canónico |
CCCC(CC(=CC1C(C(CC(CCCC=C(CCC(CC(CC(CCC(C(C(C(=O)O1)C)O)C)OC(=O)C)OC(=O)C)OC(=O)C)C)O)O)C)C)OC(=O)C |
Sinónimos |
dolabelide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[amino(imino)methyl]-2-(2,5-diphenyl-1H-pyrrol-1-yl)acetamide](/img/structure/B1246981.png)
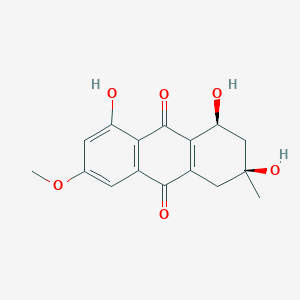

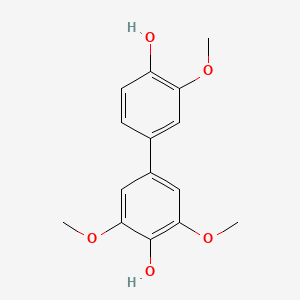

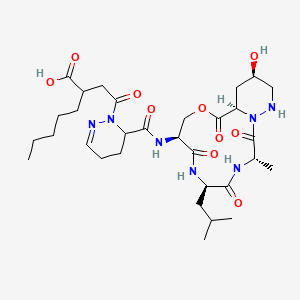


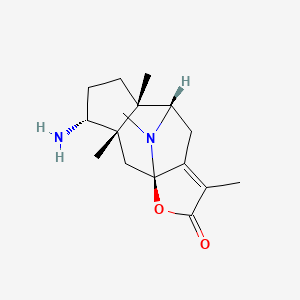
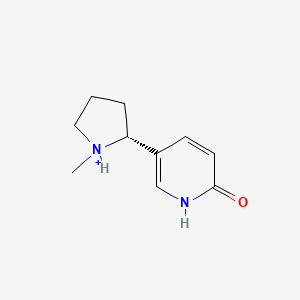

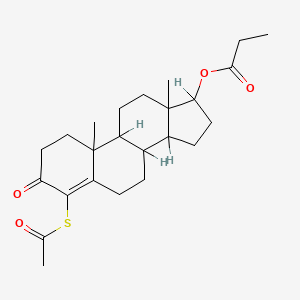
![N-[5-[2-(5-chloro-2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]hexanamide](/img/structure/B1247000.png)
